molecular formula C52H70N2O11 B1245604 Stachybocin B

Stachybocin B

カタログ番号: B1245604
分子量: 899.1 g/mol
InChIキー: ZRTGPZGAMCJZNA-CRDDFVEESA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Stachybocin B is a natural product found in Stachybotrys with data available.

科学的研究の応用

Pharmacological Applications

1. Endothelin Receptor Antagonism:
Stachybocin B has been shown to inhibit the binding of endothelin-1 to human endothelin receptors (ETA and ETB). This property suggests its potential use in treating conditions associated with endothelin signaling, such as hypertension and heart failure .

2. Anticancer Activity:
Recent studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including resistant strains. Its effectiveness was noted with IC50 values ranging from 1.8 to 4.4 µM against Gram-positive bacteria and certain cancer cells, indicating its potential as an anticancer agent .

3. Antibacterial Properties:
this compound has also been evaluated for its antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA). It displayed significant inhibitory effects with IC50 values comparable to established antibiotics like chloramphenicol .

Case Study 1: Cardiovascular Research

A study investigated the effects of this compound on cardiovascular parameters in animal models. The results indicated a reduction in blood pressure and improved cardiac function, supporting its role as a potential therapeutic agent for hypertension .

Case Study 2: Cancer Cell Line Evaluation

In vitro experiments assessed the cytotoxicity of this compound on several human cancer cell lines. The findings revealed that it effectively induced apoptosis in resistant cancer cells, suggesting its utility in chemotherapy regimens .

Data Table: Biological Activities of this compound

Activity Target IC50 Value (µM) Reference
Endothelin receptor bindingHuman ETA and ETB receptorsNot specified
AnticancerVarious human cancer cell lines1.8 - 4.4
AntibacterialMRSA1 - 1.7

Q & A

Basic Research Questions

Q. How can researchers formulate a focused and testable research question for studying Stachybocin B?

  • Methodological Answer : Use frameworks like PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure the question. For example:

  • Population: Target organism or cell line affected by this compound.
  • Intervention: Dose-dependent effects of this compound on microbial growth.
  • Comparison: Efficacy relative to known antimicrobial agents.
  • Outcome: Quantitative metrics (e.g., minimum inhibitory concentration).
    Iteratively revise the question based on preliminary literature reviews and pilot experiments to ensure feasibility .

Q. What experimental design considerations are critical for initial studies on this compound’s bioactivity?

  • Methodological Answer :

  • Sample Size : Calculate using statistical power analysis, incorporating the minimum clinically important difference (if applicable) or effect sizes from prior studies. For novel compounds like this compound, pilot studies may be necessary to estimate variability .
  • Controls : Include positive (e.g., established antimicrobials) and negative controls (e.g., solvent-only treatments).
  • Replicates : Perform ≥3 biological replicates to account for variability .
    Document protocols in alignment with journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to ensure reproducibility .

Q. How should researchers conduct a literature review to contextualize Stachybicin B within existing antimicrobial research?

  • Methodological Answer :

  • Background vs. Foreground Questions : Start with broad background questions (e.g., “What is the structural classification of this compound?”) before narrowing to foreground questions (e.g., “How does this compound inhibit Gram-positive bacteria?”) .
  • Source Selection : Prioritize peer-reviewed journals and avoid unreliable platforms (e.g., ). Use databases like PubMed or SciFinder, filtering for studies with robust methodology (e.g., NMR characterization, dose-response assays) .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data for this compound across studies?

  • Methodological Answer :

  • Data Triangulation : Cross-validate results using multiple assays (e.g., broth microdilution, time-kill kinetics, and genomic analysis of resistant strains).
  • Methodological Audit : Compare experimental conditions (e.g., pH, temperature, solvent used) and purity verification methods (e.g., HPLC, mass spectrometry) across conflicting studies .
  • Peer Consultation : Engage statisticians or microbiologists to identify confounding variables .

Q. What strategies ensure the reproducibility of this compound synthesis and characterization?

  • Methodological Answer :

  • Detailed Protocols : Document synthesis steps, purification methods (e.g., column chromatography gradients), and characterization data (e.g., 1^1H/13^13C NMR, HRMS) in the main text or supplementary materials .
  • Batch Consistency : Include multiple synthesis batches in stability studies to assess compound degradation under storage conditions .
  • Open Data : Share raw spectra and crystallographic data via repositories like Zenodo or institutional databases .

Q. How can interdisciplinary approaches enhance mechanistic studies of this compound?

  • Methodological Answer :

  • Combined Techniques : Use molecular docking to predict target interactions, followed by experimental validation via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).
  • Omics Integration : Pair transcriptomic profiling of treated microbial cells with metabolomic analysis to map resistance pathways .
  • Ethical Validation : For in vivo studies, adhere to institutional animal care protocols and include justification for model selection (e.g., zebrafish vs. murine models) .

Q. Data Presentation and Reporting

Q. What are the best practices for presenting this compound data in research manuscripts?

  • Methodological Answer :

  • Results Section : Use tables to summarize dose-response metrics (e.g., IC50_{50}, LD50_{50}) and figures for mechanistic models (e.g., proposed biosynthetic pathways). Avoid duplicating data in text and visuals .
  • Discussion Section : Link findings to broader hypotheses (e.g., “this compound’s macrocyclic structure explains its membrane-targeting activity”) while acknowledging limitations (e.g., lack of in vivo toxicity data) .
  • Supplementary Materials : Provide crystallographic coordinates, spectral raw data, and detailed synthetic procedures .

特性

分子式

C52H70N2O11

分子量

899.1 g/mol

IUPAC名

(2S)-6-[(3R,7R,8R,8aS)-3,4'-dihydroxy-4,4,7,8a-tetramethyl-6'-oxospiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3,8-dihydrofuro[2,3-e]isoindole]-7'-yl]-2-[(2R,3S,7R,8R,8aS)-2,3,4'-trihydroxy-4,4,7,8a-tetramethyl-6'-oxospiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3,8-dihydrofuro[2,3-e]isoindole]-7'-yl]hexanoic acid

InChI

InChI=1S/C52H70N2O11/c1-26-12-14-38-47(3,4)40(58)16-17-49(38,7)51(26)21-30-35(55)19-28-32(41(30)64-51)24-53(44(28)60)18-10-9-11-34(46(62)63)54-25-33-29(45(54)61)20-36(56)31-22-52(65-42(31)33)27(2)13-15-39-48(5,6)43(59)37(57)23-50(39,52)8/h19-20,26-27,34,37-40,43,55-59H,9-18,21-25H2,1-8H3,(H,62,63)/t26-,27-,34+,37-,38?,39?,40-,43-,49+,50+,51-,52-/m1/s1

InChIキー

ZRTGPZGAMCJZNA-CRDDFVEESA-N

異性体SMILES

C[C@@H]1CCC2[C@@]([C@@]13CC4=C(C=C5C(=C4O3)CN(C5=O)CCCC[C@@H](C(=O)O)N6CC7=C8C(=C(C=C7C6=O)O)C[C@@]9(O8)[C@@H](CCC1[C@@]9(C[C@H]([C@H](C1(C)C)O)O)C)C)O)(CC[C@H](C2(C)C)O)C

正規SMILES

CC1CCC2C(C(CCC2(C13CC4=C(C=C5C(=C4O3)CN(C5=O)CCCCC(C(=O)O)N6CC7=C8C(=C(C=C7C6=O)O)CC9(O8)C(CCC1C9(CC(C(C1(C)C)O)O)C)C)O)C)O)(C)C

同義語

stachybocin B
STB B

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Stachybocin B
Reactant of Route 2
Stachybocin B
Reactant of Route 3
Stachybocin B
Reactant of Route 4
Stachybocin B
Reactant of Route 5
Stachybocin B
Reactant of Route 6
Stachybocin B

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。